molecular formula C9H6F4O2 B13304883 2-(2,3-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid

2-(2,3-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid

Katalognummer: B13304883
Molekulargewicht: 222.14 g/mol
InChI-Schlüssel: XLFYZLUQHWSKRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid is an organic compound with the molecular formula C9H6F4O2 It is a derivative of acetic acid where the hydrogen atoms are replaced by fluorine atoms and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated diazoalkanes in cycloaddition reactions . The reaction conditions often require stringent safety precautions due to the reactivity of the fluorinated compounds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.

Wissenschaftliche Forschungsanwendungen

2-(2,3-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(2,3-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s binding affinity and reactivity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Difluoro-4-methylphenylacetic acid: Similar structure but lacks the additional fluorine atoms on the acetic acid moiety.

    2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid: Similar structure with a methyl group instead of fluorine atoms on the acetic acid moiety.

Uniqueness

2-(2,3-Difluoro-4-methylphenyl)-2,2-difluoroacetic acid is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. These properties make it valuable in various scientific and industrial applications.

Eigenschaften

Molekularformel

C9H6F4O2

Molekulargewicht

222.14 g/mol

IUPAC-Name

2-(2,3-difluoro-4-methylphenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C9H6F4O2/c1-4-2-3-5(7(11)6(4)10)9(12,13)8(14)15/h2-3H,1H3,(H,14,15)

InChI-Schlüssel

XLFYZLUQHWSKRR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)C(C(=O)O)(F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.